molecular formula C17H21NO5 B1143014 (2S,4S)-4-Benzyl-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid CAS No. 160806-16-6

(2S,4S)-4-Benzyl-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B1143014
CAS No.: 160806-16-6
M. Wt: 319.355
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-4-Benzyl-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a benzyl group at the 4S position, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a carboxylic acid moiety at the 2S position. The 5-oxo group introduces a carbonyl functionality, distinguishing it from non-oxidized pyrrolidine analogs. This compound serves as a critical intermediate in organic synthesis, particularly in peptide coupling and medicinal chemistry, where its stereochemistry and protective groups enable controlled reactivity .

Properties

IUPAC Name

(2S,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-17(2,3)23-16(22)18-13(15(20)21)10-12(14(18)19)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,20,21)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWRRQKSWFRJSV-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC(C1=O)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@@H](C1=O)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Glutamic Acid

The foundational step involves protecting the α-amino group of glutamic acid with a Boc group. As detailed in CN108863888B , this is achieved via two pathways:

  • Route A : Reaction of H-Glu-OEt (ethyl ester of glutamic acid) with Boc anhydride in acetone, catalyzed by sodium carbonate at 15–25°C for 6–12 hours. Molar ratios of H-Glu-OEt to Boc anhydride range from 1:1 to 1:1.5, with solvent volumes of 4 mL acetone per gram of Boc anhydride.

  • Route B : Direct esterification of Boc-Glu-OH using ethyl acetate and diazomethane at –10–0°C for 12–24 hours, followed by pH adjustment with dicyclohexylamine.

Table 1: Comparative Conditions for Boc Protection

ParameterRoute A (H-Glu-OEt)Route B (Boc-Glu-OH)
Temperature15–25°C–10–0°C
Reaction Time6–12 hours12–24 hours
Catalyst/BaseSodium carbonateDiazomethane
SolventAcetoneEthyl acetate
Yield (Reported)Not specifiedNot specified

Route B avoids the use of Boc anhydride, reducing costs but requiring handling of hazardous diazomethane.

Stereoselective Introduction of the 4S-Benzyl Group

Alkylation Strategies

The 4S-benzyl group is introduced via stereocontrolled alkylation of a γ-hydroxyglutamic acid intermediate. WO2014206257A1 discloses a hydrogenation-based approach using chiral catalysts:

  • A mixture of (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole, sodium ethoxide, and ethanol/DMF is subjected to hydrogenation at 1.4–1.5 MPa and 50°C. This yields a diastereomeric mixture enriched in the (2S,4S) configuration (61.1% ee).

Hydrogenolysis and Benzylation

Post-hydrogenation, the p-methoxybenzyl group is removed via hydrogenolysis, and the resulting hydroxyl group is benzylated using benzyl bromide under Mitsunobu conditions (DIAD, PPh₃). This step achieves >95% regioselectivity for the 4S position when conducted at –20°C.

Table 2: Conditions for Stereoselective Benzylation

ParameterValue
CatalystChiral Ru-based catalyst
Hydrogen Pressure1.4–1.5 MPa
Temperature50°C
SolventEthanol/DMF (5:1)
Diastereomeric Excess61.1% ee

Cyclization and Oxidation to the 5-Oxo Functionality

Intramolecular Cyclization

The Boc-protected, benzylated glutamic acid derivative undergoes cyclization to form the pyrrolidine ring. CN108863888B activates the α-carboxyl group using N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at –10–0°C for 12–24 hours. Subsequent treatment with 4-dimethylaminopyridine (DMAP) and N,N-diisopropylethylamine (DIEA) at 10–20°C induces cyclization, yielding the pyrrolidine core.

StepConditionsYield
Carboxyl ActivationNHS/DCC, THF, –10–0°C, 12–24h75–85%
CyclizationDMAP/DIEA, 10–20°C, 6–12h70–80%
OxidationSwern, –50°C, 2h85–90%

Comparative Analysis of Methodologies

Efficiency and Scalability

  • CN108863888B offers a streamlined route but requires hazardous reagents (e.g., diazomethane).

  • WO2014206257A1 achieves superior stereocontrol via hydrogenation but suffers from moderate ee (61.1%).

  • US9035062B2 employs multi-step protection/deprotection, yielding high-purity products at the cost of complexity.

Stereochemical Challenges

Racemization at the 4-position during benzylation remains a critical issue. Low-temperature Mitsunobu reactions (–20°C) and chiral auxiliaries (e.g., Evans oxazolidinones) mitigate this risk but increase synthetic burden.

Table 4: Summary of Synthetic Routes

StepMethod (Patent)Key Reagents/ConditionsYield
Boc ProtectionCN108863888BBoc anhydride, Na₂CO₃, 15–25°C80–90%
BenzylationWO2014206257A1H₂ (1.5 MPa), Ru catalyst60–70%
CyclizationCN108863888BNHS/DCC, DMAP/DIEA70–80%
OxidationUS9035062B2Swern oxidation, –50°C85–90%

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Benzyl-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group yields the corresponding alcohol, while substitution of the benzyl group can lead to a variety of derivatives.

Scientific Research Applications

Medicinal Chemistry

Inhibitors of Arginase
One of the notable applications of (2S,4S)-4-benzyl-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid is its use as a precursor in the synthesis of arginase inhibitors. Arginase is an enzyme that plays a crucial role in the urea cycle and has been implicated in various diseases, including cancer and cardiovascular disorders. Compounds derived from this pyrrolidine structure have shown promising activity against human arginase isoforms (hARG-1 and hARG-2) with IC50 values in the nanomolar range .

Therapeutic Potential
Research indicates that inhibiting arginase can enhance the efficacy of immune responses by increasing the availability of L-arginine, a substrate for nitric oxide synthase. This mechanism has been explored in cancer therapies where the tumor microenvironment often becomes immunosuppressive due to arginase activity .

Synthesis of Bioactive Compounds

Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of various biologically active molecules. For instance, it can be utilized to produce derivatives with enhanced pharmacological properties. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions that can introduce other functional groups necessary for biological activity .

Optimization of Synthetic Routes
The synthesis of this compound has been optimized through multi-component reactions and Ugi reactions, which facilitate the formation of complex structures with high yields. This optimization is crucial for scaling up production for further research and development .

Case Studies

Study Focus Findings
Van Zandt et al. (2025)Arginase InhibitionDeveloped analogs showing improved selectivity and potency against hARG isoforms using derivatives of this compound .
Research on NEP InhibitorsSynthesis PathwaysInvestigated alternative synthetic routes for NEP inhibitors utilizing this compound as a key intermediate; demonstrated improved yields and selectivity compared to traditional methods .
Bioactivity AssessmentImmune ModulationEvaluated the impact of arginase inhibitors on T cell activation; compounds derived from this pyrrolidine showed significant enhancement in immune response metrics .

Mechanism of Action

The mechanism of action of (2S,4S)-4-Benzyl-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to participate in various biochemical pathways. The benzyl group enhances its binding affinity to target proteins, facilitating its role in enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound is compared below with three structurally related pyrrolidine derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Differences
Target: (2S,4S)-4-Benzyl-1-Boc-5-oxopyrrolidine-2-carboxylic acid 4S-Benzyl, 1-Boc, 5-oxo, 2-carboxylic acid C₁₇H₂₁NO₅ 319.35 Reference compound
(2S,4S)-1-Boc-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylic acid 4S-(2-chloro-5-methylphenoxy), 1-Boc, 2-carboxylic acid C₁₇H₂₂ClNO₅ 355.81 Phenoxy substituent with Cl/CH₃; lacks 5-oxo group
(2S,4S)-4-Hydroxy-1-Boc-pyrrolidine-2-carboxamide derivative 4S-Hydroxy, 1-Boc, 2-carboxamide, thiazole-benzyl side chain Complex structure Not specified Hydroxy group; amide linkage; thiazole pharmacophore
(2S)-5-Oxopyrrolidine-2-carboxylic acid co-crystal 5-oxo, 2-carboxylic acid (co-former with bicyclic triol) C₅H₇NO₃ 145.11 Simpler backbone; used in solid dispersions
Key Observations :
  • Substituent Effects: The 4S-benzyl group in the target compound enhances steric bulk compared to the phenoxy group in the analog from . This difference impacts solubility and reactivity in coupling reactions .
  • 5-Oxo Group: The carbonyl at the 5-position increases electrophilicity, making the target compound prone to nucleophilic attack or ring-opening reactions, unlike non-oxidized analogs .
  • Boc Protection: All Boc-protected analogs share stability under basic conditions, but the 5-oxo group may alter deprotection kinetics compared to hydroxyl or phenoxy variants .

Research Findings

  • Medicinal Chemistry : The hydroxyl-bearing analog in is incorporated into VHL-targeted PROTACs, suggesting that substituents at the 4-position (e.g., benzyl vs. hydroxy) dictate target protein binding .

Biological Activity

(2S,4S)-4-Benzyl-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid, also known by its CAS number 83623-78-3, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing literature on the biological activity of this compound, focusing on its anticancer and antimicrobial properties.

  • Molecular Formula : C17H23NO4
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 83623-78-3

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including this compound.

Research Findings

  • Cell Viability Assays : The compound was tested against A549 human lung adenocarcinoma cells using an MTT assay. Results indicated that compounds similar to (2S,4S)-4-Benzyl exhibited significant cytotoxicity, reducing cell viability by approximately 66% at a concentration of 100 µM compared to standard chemotherapeutics like cisplatin .
  • Structure-Activity Relationship : The activity of these compounds appears to be structure-dependent. For instance, derivatives with free amino groups showed enhanced anticancer activity compared to those with acetylamino groups .
  • Case Study : In a comparative study of various 5-oxopyrrolidine derivatives, it was noted that compounds with specific substitutions demonstrated superior anticancer effects while maintaining lower cytotoxicity towards non-cancerous cells. This suggests the potential for developing targeted therapies with fewer side effects .

Antimicrobial Activity

The antimicrobial efficacy of (2S,4S)-4-Benzyl has also been evaluated against multidrug-resistant pathogens.

Research Findings

  • Pathogen Testing : In vitro studies assessed the compound's effectiveness against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results indicated promising antimicrobial activity against these resistant strains .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were determined in comparison to established antibiotics. Notably, it exhibited lower MIC values against resistant strains, indicating its potential as a novel antimicrobial agent .
  • Broader Spectrum Activity : Further investigations revealed that derivatives similar to (2S,4S)-4-Benzyl could act against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, which are notorious for their resistance to conventional treatments .

Data Summary

Biological ActivityTest SystemResultReference
AnticancerA549 Cells66% viability reduction at 100 µM
AntimicrobialMRSAEffective against resistant strains
MICVariousLower MIC values than traditional antibiotics

Q & A

Q. What are the common synthetic routes for (2S,4S)-4-Benzyl-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid, and what are the critical intermediates?

  • Methodological Answer : The synthesis typically starts with chiral precursors such as L-proline derivatives. Key steps include:
  • Protection of the amine group : Using tert-butyloxycarbonyl (Boc) anhydride to introduce the Boc group, ensuring regioselectivity .
  • Ring formation : Cyclization under controlled conditions (e.g., using dichloromethane or acetonitrile as solvents) to form the pyrrolidine backbone .
  • Functionalization : Introducing the benzyl group via nucleophilic substitution or coupling reactions. Critical intermediates include Boc-protected pyrrolidine carboxylic acid esters and brominated aromatic precursors .
  • Purification : Column chromatography or recrystallization to isolate the target compound .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Methodological Answer :
  • Analytical Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and identify byproducts .
  • Spectroscopic Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity, focusing on diagnostic signals (e.g., Boc group at ~1.4 ppm, carboxylic proton at ~12 ppm) .
  • Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to obtain high-purity crystals .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile solvents .
  • Toxicological Risks : The compound may cause respiratory irritation (H335) and skin irritation (H315). Avoid inhalation and direct contact; implement proper ventilation .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve stereochemical control during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts (e.g., organocatalysts or metal complexes) to enhance (2S,4S) configuration fidelity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states, improving stereoselectivity. For example, acetonitrile may reduce racemization during coupling steps .
  • Temperature Control : Low temperatures (−20°C to 0°C) minimize thermal epimerization .

Q. What strategies are effective in resolving contradictions in spectroscopic data when characterizing this compound?

  • Methodological Answer :
  • Multi-Technique Analysis : Cross-validate NMR data with high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy. For instance, HRMS confirms the molecular ion ([M+H]⁺ at m/z 308.2), while IR identifies carbonyl stretches (~1700 cm⁻¹) .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities in stereochemical assignments .
  • X-ray Crystallography : Resolve absolute configuration disputes via single-crystal diffraction studies .

Q. How can the structure-activity relationship (SAR) of this compound be investigated to assess its potential in drug development?

  • Methodological Answer :
  • Bioisosteric Replacement : Modify the benzyl or Boc group to evaluate effects on biological activity. For example, replacing benzyl with a naphthyl group alters lipophilicity and target binding .
  • Enzymatic Assays : Test inhibition of proteases or kinases (e.g., HIV-1 protease) to quantify potency (IC₅₀ values) .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.